
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide is a chemical compound with the CAS Number: 1786096-77-2 . It has a molecular weight of 413.52 and its IUPAC name is N2,N4,1-tribenzylazetidine-2,4-dicarboxamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C26H27N3O2/c30-25 (27-17-20-10-4-1-5-11-20)23-16-24 (29 (23)19-22-14-8-3-9-15-22)26 (31)28-18-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2, (H,27,30) (H,28,31) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 413.52 .科学的研究の応用
Synthesis and Modification of Nucleosides
Research on nucleoside analogues, such as the work by Wilk et al. (2000), involves the synthesis of cyclic N-acylphosphoramidites, crucial for oligonucleotide assembly. These methodologies could be applicable in the development of novel therapeutic agents, especially in the realm of antiviral and anticancer drugs, by incorporating modified nucleosides into oligonucleotides to enhance their stability and binding specificity (Wilk et al., 2000).
Antimicrobial Activity
Kolisnyk et al. (2015) explored the antimicrobial properties of novel derivatives, highlighting the potential of structurally complex compounds in combating microbial resistance. The methodology and structural insights from such studies can guide the synthesis of tribenzylazetidine derivatives with antimicrobial applications (Kolisnyk et al., 2015).
Catalysis and Synthetic Methodologies
Carrilho et al. (2015) discussed the one-step synthesis of dicarboxamides through palladium-catalysed aminocarbonylation, which could be relevant for the functionalization of the azetidine backbone. This synthetic route may offer a versatile approach to modify 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide for various biochemical applications (Carrilho et al., 2015).
Safety and Hazards
生化学分析
Biochemical Properties
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific context and conditions under which the compound is used .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and experimental conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the activation or inhibition of various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biochemical properties. Additionally, prolonged exposure to the compound may lead to adaptive responses in cells, altering their sensitivity to the compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects may be observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects. These factors are important considerations for the compound’s use in experimental and therapeutic settings .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action .
特性
IUPAC Name |
2-N,4-N,1-tribenzylazetidine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(27-17-20-10-4-1-5-11-20)23-16-24(29(23)19-22-14-8-3-9-15-22)26(31)28-18-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKQZLBPKVUZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

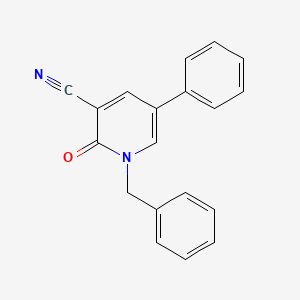
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)



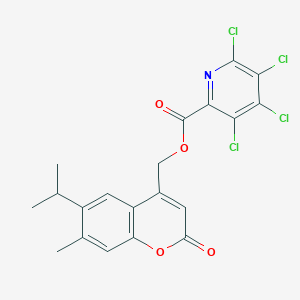
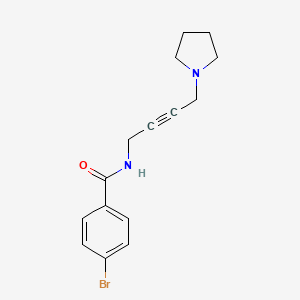
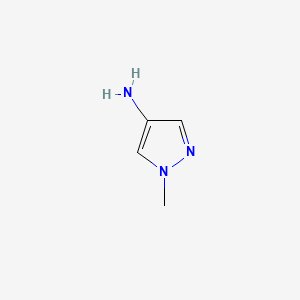
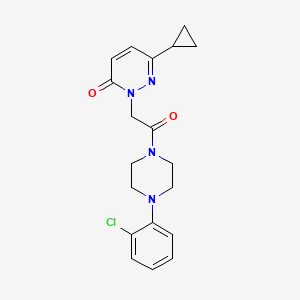
![8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2627648.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2627649.png)

![2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2627652.png)
